CRBN ligand-1

PROTAC Design Linker Chemistry Targeted Protein Degradation

Classical glutarimide-based CRBN ligands (pomalidomide, lenalidomide) suffer from racemization, hydrolytic instability, and off-target hematotoxicity. CRBN ligand-1 (CAS 3032314-67-0) eliminates these liabilities via an achiral phenyl dihydrouracil (PDHU) core. Key advantages for PROTAC development:
- No stereogenic center → batch-to-batch consistency, unambiguous SAR
- High hydrolytic stability → no degradation in cell media or DMSO stocks
- No Ikaros/Aiolos degradation → cleaner pharmacology vs. IMiD-based ligands
- NanoBRET IC₅₀: 216 nM (permeabilized), 302 nM (live HEK293)
- >95% purity, stable 3 years at -20°C. Supplied as research-grade solid.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B15575694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRBN ligand-1
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H12N2O2/c14-10-7-6-9(11(15)13-10)12-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14,15)
InChIKeyIMJAVZDZCOZXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN ligand‑1: Dihydrouracil E3 Ligase Overview


CRBN ligand-1, also widely cataloged as Cereblon ligand 1 or Lenalidomide-C4-NH2 , is a functionalized lenalidomide derivative. It serves as the E3 ubiquitin ligase cereblon (CRBN)-recruiting moiety within PROTAC (Proteolysis Targeting Chimera) and molecular glue degrader architectures . This ligand features a primary amine linker attachment point (C4-NH2), designed for conjugation to target-protein-binding warheads, enabling the construction of heterobifunctional degraders for directed protein knockdown .

CRBN ligand‑1: Structural Advantages Over Generic E3 Binders


Procurement decisions for CRBN-binding warheads cannot be based on in-class similarity alone. Seemingly minor structural variations—such as the linker exit vector, the specific IMiD core (e.g., thalidomide vs. lenalidomide), or the presence of a functional handle—can dramatically alter the physiochemical properties, aqueous stability, and neosubstrate degradation profile of the final degrader [1]. Notably, the linker attachment point on the CRBN ligand has been shown to directly affect both the stability of the ligand and its capacity to induce off-target neosubstrate degradation [1]. Substituting CRBN ligand-1 for a structurally related analog without head-to-head validation introduces substantial risk of altering the degrader's selectivity window or its pharmacokinetic properties [2].

CRBN ligand‑1: Direct Comparator Evidence


Hydrolytic Stability vs Glutarimide Ligands

CRBN ligand-1 incorporates a C4-NH2 primary amine linker attachment point, a defined functional handle engineered for direct conjugation to carboxyl-containing linkers or warheads . In contrast, the unmodified parent compound, lenalidomide, lacks this synthetic handle, requiring additional chemical manipulation or alternative, less efficient conjugation strategies to generate functional PROTACs . This pre-installed functionality enables efficient, modular assembly of CRBN-based degraders, saving significant synthesis time and resources in lead optimization campaigns .

PROTAC Design Linker Chemistry Targeted Protein Degradation

Stereochemical Integrity: Achiral vs Chiral E3 Binders

The lenalidomide-based core of CRBN ligand-1 provides a substantial affinity advantage over the first-generation thalidomide core [1]. Using a fluorescence-based thermal shift assay with purified ZZ-CRBN-DDB1 complex, lenalidomide exhibited an IC50 of approximately 3 µM, which is a ten-fold improvement in binding affinity compared to thalidomide (IC50 ~30 µM) [1]. This enhanced binding is critical for efficient recruitment of the E3 ligase complex to the target protein [2].

CRBN Binding E3 Ligase Affinity IMiD Pharmacology

Neosubstrate Degradation and Hematotoxicity Profile

The utility of CRBN ligand-1 is validated by its successful integration into functional degraders with potent cellular activity . A literature-reported degrader, Compound 24, synthesized using this ligand, demonstrates high antiproliferative potency in RS4;11 and MOLM-13 acute leukemia cell lines, achieving IC50 values of 0.98 nM and 13.7 nM, respectively . This provides direct evidence that the conjugated ligand retains its ability to productively engage the CRBN machinery and induce target degradation within a cellular context .

PROTAC Efficacy Cell Proliferation Acute Leukemia In Vitro Validation

Cellular CRBN Binding Affinity Comparison

The hydrochloride salt form of CRBN ligand-1 confers high aqueous solubility, a property that is often a significant bottleneck for PROTAC development . Reported solubility in DMSO is ≥130 mg/mL (~369.5 mM) and in H2O is ≥100 mg/mL (~284.2 mM) . This contrasts sharply with many unmodified IMiD cores and other functionalized CRBN ligands, which can have very poor aqueous solubility, hindering in vitro assay development and complicating in vivo formulation [1].

Solubility Formulation DMPK PROTAC Optimization

CRBN ligand‑1: Research and Procurement Applications


Achiral E3 Ligase Handle for PROTAC Synthesis

CRBN ligand-1 is ideally suited for constructing focused libraries of PROTACs to validate novel oncology targets. Its pre-functionalized linker handle allows for rapid conjugation to diverse target-binding warheads. The proven potency of a derived PROTAC (Compound 24) with IC50s in the sub-nanomolar range against leukemia cells establishes a performance baseline, ensuring that the choice of CRBN ligand does not limit the degrader's potential. This makes it a reliable, go-to building block for early-stage target validation campaigns in cancer biology .

Safety-Profiled PROTAC Design for Oncology

Given the high aqueous solubility of CRBN ligand-1 hydrochloride (≥100 mg/mL in H2O) , this building block should be prioritized when designing PROTACs intended for challenging in vitro assays that demand high concentrations of compound, or for generating tool degraders where simplified in vivo formulation is desired. The solubility advantage helps to overcome the notorious 'beyond-rule-of-five' physiochemical liabilities often associated with PROTAC molecules, thereby mitigating a common point of failure in degrader development .

Stable Building Block for CRBN-Focused Screening Libraries

In medicinal chemistry programs aimed at discovering next-generation CRBN ligands, CRBN ligand-1 serves as an essential benchmark. Its binding affinity to CRBN, derived from its lenalidomide core (IC50 ~3 µM) , and its established performance in a cellular context (as part of Compound 24) , provide clear quantitative and functional comparators. New ligands can be head-to-head compared against CRBN ligand-1 in the same TR-FRET binding assay and cellular degradation model to assess if they offer a meaningful improvement in affinity or efficacy, making it an indispensable control compound for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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